molecular formula C12H14O3 B373736 3-(2,2-Dimethylpropanoyl)benzoic acid CAS No. 213598-04-0

3-(2,2-Dimethylpropanoyl)benzoic acid

Cat. No.: B373736
CAS No.: 213598-04-0
M. Wt: 206.24g/mol
InChI Key: ZSIVSNFWFIGKJR-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropanoyl)benzoic acid (CAS: 60796-49-8) is a benzoic acid derivative substituted at the meta position with a 2,2-dimethylpropanoyl (pivaloyl) group. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.27 g/mol (calculated from molecular formula). This compound is known by synonyms such as 3-pivaloylbenzoic acid and AE-562/43287046 . The pivaloyl group confers steric bulk and hydrophobicity, which may influence solubility, reactivity, and biological interactions.

Properties

CAS No.

213598-04-0

Molecular Formula

C12H14O3

Molecular Weight

206.24g/mol

IUPAC Name

3-(2,2-dimethylpropanoyl)benzoic acid

InChI

InChI=1S/C12H14O3/c1-12(2,3)10(13)8-5-4-6-9(7-8)11(14)15/h4-7H,1-3H3,(H,14,15)

InChI Key

ZSIVSNFWFIGKJR-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C1=CC(=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-(2,2-dimethylpropanoyl)benzoic acid but differ in substituents or functional groups:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes
This compound 60796-49-8 C₁₃H₁₆O₃ Pivaloyl group at benzoic acid meta position Research chemical; supplier availability
3-[(2,2-Dimethylpropanoyl)amino]benzoic acid 56619-96-6 C₁₂H₁₅NO₃ Amino linker between pivaloyl and benzoic acid Potential synthetic intermediate (95% purity)
3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid 1307060-05-4 C₁₄H₁₉NO₃ Carbamoyl group with methyl and dimethylpropyl substituents Pharmaceutical impurity standard
2-({4-[(2,2-Dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid 6081-05-6 C₂₀H₂₂N₂O₄ Additional methyl and amino groups on aromatic rings Higher molecular weight (354.16 g/mol); complex scaffold
3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid - C₉H₁₅NO₃S Thiazolidine ring fused with pivaloyl group Heterocyclic derivative; potential bioactive properties
Key Observations:
  • Steric and Electronic Factors : The carbamoyl derivative (CAS: 1307060-05-4) introduces a nitrogen atom, enabling hydrogen bonding and influencing binding interactions in pharmaceutical contexts .
  • Complexity and Bioactivity: Compounds like 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid (CAS: 6081-05-6) demonstrate how additional aromatic substituents increase molecular weight and complexity, which may affect pharmacokinetics .

Physicochemical Properties

While explicit data (e.g., melting points, logP) are scarce in the evidence, inferences can be made:

  • Hydrophobicity: The pivaloyl group in this compound enhances lipophilicity compared to simpler benzoic acids (e.g., unsubstituted benzoic acid). This is critical for membrane permeability in drug design .
  • Solubility: The amino-substituted analog (CAS: 56619-96-6) may exhibit improved aqueous solubility due to the polar amino group, whereas the carbamoyl derivative (CAS: 1307060-05-4) balances hydrophobicity and hydrogen-bonding capacity .

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